4-Fluoro-2-(1H-pyrrol-1-yl)pyridine
Overview
Description
4-Fluoro-2-(1H-pyrrol-1-yl)pyridine is a useful research compound. Its molecular formula is C9H7FN2 and its molecular weight is 162.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine structure have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfrs) . FGFRs play a crucial role in various biological processes, including cell proliferation, differentiation, and angiogenesis .
Mode of Action
Similar compounds with a pyrrolidine structure have been reported to inhibit fgfrs . This inhibition could potentially occur through the compound binding to the receptor, thereby preventing the receptor from activating its downstream signaling pathways .
Biochemical Pathways
Fgfr inhibitors, like similar pyrrolidine compounds, can affect several signaling pathways, including the ras-mek-erk, plcγ, and pi3k-akt pathways . These pathways play crucial roles in cell proliferation, survival, and migration .
Result of Action
Similar compounds with a pyrrolidine structure have been reported to inhibit cell proliferation and induce apoptosis in cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
4-Fluoro-2-(1H-pyrrol-1-yl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes often involves the formation of a stable complex, which can either inhibit or enhance the enzyme’s activity, depending on the specific enzyme and the context of the reaction .
Additionally, this compound has been observed to bind to certain proteins, such as kinases, which play a pivotal role in cell signaling pathways. The binding of this compound to kinases can modulate their activity, leading to alterations in downstream signaling events .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis. This is achieved through the modulation of cell signaling pathways, including the inhibition of the PI3K/Akt pathway, which is often upregulated in cancer cells .
Furthermore, this compound has been shown to influence gene expression by acting as a transcriptional modulator. This compound can either upregulate or downregulate the expression of specific genes, depending on the cellular context and the presence of other regulatory factors . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding to active sites of enzymes, leading to either inhibition or activation of the enzyme’s catalytic activity. For instance, the binding of this compound to cytochrome P450 enzymes can result in the inhibition of their catalytic activity, thereby affecting the metabolism of various substrates .
Additionally, this compound can interact with DNA and RNA, influencing gene expression and transcriptional regulation. This interaction can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism . The compound also modulates the activity of kinases by binding to their active sites, thereby affecting downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the degradation of the compound, resulting in reduced efficacy .
Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive changes in cellular function. For example, cells exposed to this compound for extended periods may develop resistance to its effects, necessitating higher doses to achieve the same level of activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to exert beneficial effects, such as the inhibition of tumor growth and the modulation of immune responses . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity .
Threshold effects have also been observed, where a specific dose range is required to achieve the desired biological activity without causing adverse effects. For instance, doses above a certain threshold may lead to the activation of stress response pathways, resulting in cellular damage and apoptosis .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . The primary metabolic pathway involves the hydroxylation of the pyrrole ring, followed by conjugation reactions that enhance the compound’s solubility and facilitate its excretion .
The interaction of this compound with metabolic enzymes can also affect the levels of other metabolites, leading to changes in metabolic flux. For example, the inhibition of cytochrome P450 enzymes by this compound can result in the accumulation of substrates that are normally metabolized by these enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with organic anion transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation .
The distribution of this compound within tissues is influenced by its lipophilicity, allowing it to readily cross cell membranes and accumulate in lipid-rich tissues . This property also facilitates its penetration into the central nervous system, where it can exert its effects on neuronal cells .
Subcellular Localization
The subcellular localization of this compound is a critical determinant of its activity and function. This compound has been shown to localize to various subcellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . The localization to the nucleus allows this compound to interact with DNA and transcription factors, influencing gene expression .
In the mitochondria, this compound can affect mitochondrial function by modulating the activity of respiratory chain enzymes and altering mitochondrial membrane potential . The localization to the endoplasmic reticulum allows this compound to interact with enzymes involved in protein folding and post-translational modifications, affecting protein function and cellular homeostasis .
Properties
IUPAC Name |
4-fluoro-2-pyrrol-1-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-3-4-11-9(7-8)12-5-1-2-6-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTBVBQJDZZMOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.